molecular formula C6H10O5 B057293 Phloroglucinol dihydrate CAS No. 6099-90-7

Phloroglucinol dihydrate

Cat. No. B057293
CAS RN: 6099-90-7
M. Wt: 162.14 g/mol
InChI Key: MPYXTIHPALVENR-UHFFFAOYSA-N
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Description

Phloroglucinol dihydrate is an organic compound with the formula C6H3(OH)3. It is a colorless solid and is used in the synthesis of pharmaceuticals and explosives . It is also utilized in the preparation of active pharmaceutical ingredients such as flopropione . It acts as a reagent for the Tollens’ test for pentoses and plays an important role in the detection of lignin .


Synthesis Analysis

Phloroglucinol was first prepared from phloretin by the Austrian chemist Heinrich Hlasiwetz in 1855 . A modern synthesis of phloroglucinol involves hydrolysis of benzene-1,3,5-triamine and its derivatives . In addition to the chemical synthetic pathways, phloroglucinol compounds are a major class of secondary metabolites .


Molecular Structure Analysis

This compound has a molecular formula of C6H6O3.2H2O . The enthalpically stable dihydrate phase is unstable below 16% relative humidity and above 50°C .


Chemical Reactions Analysis

Phloroglucinol is a weak triprotic acid with the first two pKas being 8.5 and 8.9 . It is used as a precursor for the synthesis of a variety of compounds . It also plays an important role in the detection of lignin .


Physical And Chemical Properties Analysis

This compound is a colorless to beige solid . It is soluble in diethyl ether, ethanol, pyridine, and slightly soluble in water . From water, phloroglucinol crystallizes as the dihydrate, which has a melting point of 116–117 °C .

Scientific Research Applications

Phloroglucinol dihydrate is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as flavonoids and other polyphenols. It is also used in the study of biochemical and physiological processes, such as enzyme inhibition, drug metabolism, and cell signaling. Additionally, it is used in the study of cancer, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

The use of phloroglucinol dihydrate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of applications in scientific research, and it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in solution. Additionally, it is not very soluble in organic solvents, so it can be difficult to dissolve in certain solutions.

Future Directions

There are a number of potential future directions for the use of phloroglucinol dihydrate in scientific research. One potential direction is the use of this compound in the synthesis of other compounds, such as flavonoids and other polyphenols. Additionally, it could be used in the study of cancer, inflammation, and oxidative stress. Another potential direction is the use of this compound in the development of drugs and other compounds that target specific enzymes involved in drug metabolism and cell signaling pathways. Finally, it could be used in the development of new antioxidant compounds that could be used to protect cells from oxidative damage.

Safety and Hazards

Phloroglucinol dihydrate is harmful to aquatic life with long-lasting effects . It should not be released into the environment . During handling, personal protective equipment should be used and dust formation should be avoided .

properties

IUPAC Name

benzene-1,3,5-triol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h1-3,7-9H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYXTIHPALVENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046586
Record name 1,3,5-Trihydroxybenzene dihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Merck Index] White or cream odorless crystalline powder; [Alfa Aesar MSDS]
Record name Phloroglucinol dihydrate
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CAS RN

6099-90-7
Record name Phloroglucinol dihydrate
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Record name 1,3,5-Trihydroxybenzene dihydrate
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Record name PHLOROGLUCINOL DIHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about phloroglucinol dihydrate's ice nucleating abilities compared to inorganic nucleants?

A1: Unlike inorganic nucleants, this compound shows increased ice nucleation efficiency under pressure and exhibits a "memory effect" after pressurization []. This suggests a different nucleation mechanism potentially linked to the formation of an ordered water monolayer at the organic-water interface [].

Q2: Does the interfacial water monolayer on this compound resemble ice structures?

A2: Molecular simulations reveal that while the interfacial water monolayer orders upon cooling and becomes fully ordered with ice formation, it does not mimic any specific ice face []. Instead, it seamlessly bridges the distinct hydrogen-bonding patterns of ice and the organic surface [].

Q3: What is the critical step in ice nucleation by this compound, and how does it relate to classical nucleation theory?

A3: Despite the formation of large ordered patches within the interfacial monolayer before nucleation, simulations suggest the critical step is the emergence of the ice crystallite itself []. This supports a classical nucleation mechanism, where the free energy barrier for forming a stable ice nucleus is overcome [].

Q4: How does pressure potentially enhance this compound's ice nucleating ability?

A4: Simulations predict that a fully ordered, crystalline water monolayer forms on this compound above -2 °C []. This monolayer could be responsible for the enhanced ice nucleation observed at high pressures [].

Q5: Can the ordered water monolayer explain the "memory effect" observed in this compound?

A5: While the fully ordered monolayer can persist around 0 °C, its lifetime is too short to solely account for the prolonged "memory effect" observed experimentally []. This suggests other factors, such as increased melting point of ice confined between strongly ice-binding surfaces, might be contributing [].

Q6: How does this compound interact with boric acid, and what are the potential applications?

A6: this compound, specifically its monohexadecyl ether derivative (C16-1,3,5-BT), forms a two-dimensional borate network when spread on aqueous boric acid subphases []. This network, produced through the Langmuir-Blodgett (LB) technique, demonstrates mechanical stability and potential for applications requiring stable thin films [].

Q7: What is the role of this compound in measuring free gossypol content?

A7: this compound serves as a reagent in a colorimetric assay to measure free gossypol content in cottonseed meal []. This method, coupled with techniques like ultrasonic filtering, provides a rapid and efficient means for quantifying free gossypol, ensuring safety and quality control in cottonseed products [].

Q8: What are the potential pharmaceutical applications of this compound?

A8: this compound exhibits in vitro anti-glycation properties, inhibiting the non-enzymatic reaction of sugars with proteins []. Specifically, it demonstrates activity in both BSA-MG and BSA-glucose glycation models []. This finding positions this compound as a potential candidate for further investigation as an anti-diabetic agent [].

Q9: How does the structure of this compound relate to its observed activity?

A9: While this compound shows anti-glycation activity, its derivative, trimethylphloroglucinol, displays a different activity profile []. This difference highlights the importance of structure-activity relationships, suggesting that specific structural features of this compound are crucial for its observed activity [].

Q10: How is this compound formulated to improve its pharmaceutical properties?

A10: this compound is formulated into granules using excipients like filling agents, antioxidants, adhesives, and lubricants through a wet-method pelletizing process []. This formulation enhances stability, allows for precise dosage control, and improves patient convenience by ensuring rapid dissolution in water [].

Q11: How does the presence of this compound influence the stability of surface phases in multi-component systems?

A11: In a system containing water, this compound, and NaCl, the presence of this compound can impact the stability and transitions of surface phases []. Specifically, the existence of line tension at phase boundaries can hinder the formation of thermodynamically stable surface phases, even under conditions where they are expected []. This phenomenon is influenced by factors such as temperature, pressure, and the composition of the bulk phases present [].

Q12: How is computational chemistry used to study this compound?

A12: First-principles solid-state quantum mechanical calculations are employed to determine short-range order models for this compound, particularly its disordered crystalline form []. This approach leverages diffuse scattering data to understand the material's structural complexities and disorder [].

Q13: What is the historical significance of this compound in crystallography?

A13: The crystal structure of this compound has been a subject of study [], providing insights into the arrangement of molecules within the crystal lattice and contributing to the understanding of hydrogen bonding patterns in organic solids [, ].

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